molecular formula C10H8BrFO3 B1629603 Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate CAS No. 1001922-15-1

Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate

Cat. No.: B1629603
CAS No.: 1001922-15-1
M. Wt: 275.07 g/mol
InChI Key: YQOLFGQIZQAZKK-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate is a useful research compound. Its molecular formula is C10H8BrFO3 and its molecular weight is 275.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO3/c1-15-10(14)8(11)9(13)6-2-4-7(12)5-3-6/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOLFGQIZQAZKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(=O)C1=CC=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647152
Record name Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001922-15-1
Record name Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Versatile Synthon: A Technical Guide to Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate is a highly versatile building block in synthetic organic and medicinal chemistry. Its unique trifunctional nature, possessing an α-bromo ketone, a β-keto-ester, and an electronically activated fluorophenyl ring, renders it a powerful precursor for the synthesis of a diverse array of heterocyclic compounds. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical reactivity, and applications of this key intermediate and its derivatives. We will explore the causal relationships behind synthetic strategies, provide detailed experimental protocols for the preparation of key derivatives such as thiazoles and pyrimidines, and present their potential as antimicrobial and anticancer agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this potent synthon in their research and development endeavors.

Introduction: The Strategic Importance of a Fluorinated α-Bromo-β-keto-ester

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] The title compound, this compound, is a prime example of a fluorinated building block with significant potential in drug discovery. The presence of the 4-fluorophenyl group not only introduces this beneficial element but also modulates the reactivity of the adjacent carbonyl group.

This molecule belongs to the class of α-haloketones, which are well-established as valuable precursors in the synthesis of a wide variety of nitrogen, sulfur, and oxygen-containing heterocycles.[2][3][4] The dual electrophilic nature of the α-carbon and the carbonyl carbon allows for a rich and varied reactivity profile, making them indispensable tools for the construction of complex molecular architectures.[1] This guide will delve into the specifics of harnessing the reactivity of this compound for the synthesis of medicinally relevant heterocyclic scaffolds.

Synthesis of the Core Synthon: this compound

A reliable and efficient synthesis of the starting material is paramount for its utility in any synthetic campaign. The preparation of this compound can be achieved through a two-step process starting from the commercially available 4-fluorobenzoyl chloride.

Step 1: Synthesis of Methyl 3-(4-fluorophenyl)-3-oxopropanoate

The first step involves the synthesis of the β-keto-ester, Methyl 3-(4-fluorophenyl)-3-oxopropanoate. This can be accomplished via a Claisen condensation-type reaction of a suitable methyl ester enolate with 4-fluorobenzoyl chloride. A common and effective method involves the reaction of methyl acetate with a strong base to form the enolate, which then reacts with the acid chloride.

Step 2: α-Bromination of the β-Keto-ester

The second step is the selective α-bromination of the synthesized β-keto-ester. The methylene group between the two carbonyls is highly activated and can be readily brominated using a variety of brominating agents. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation due to its ease of handling and selectivity. The reaction is typically carried out in a suitable solvent like carbon tetrachloride or dichloromethane, often with a radical initiator such as AIBN or under light irradiation.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methyl 3-(4-fluorophenyl)-3-oxopropanoate

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 3-(4-fluorophenyl)-3-oxopropanoate (1.0 eq) in dichloromethane.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Spectroscopic Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.95-8.05 (m, 2H, Ar-H), 7.10-7.20 (m, 2H, Ar-H), 5.20 (s, 1H, CHBr), 3.80 (s, 3H, OCH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 188.0 (C=O, ketone), 168.0 (C=O, ester), 165.0 (d, J=254 Hz, C-F), 132.0 (d, J=9 Hz, Ar-C), 130.0 (d, J=3 Hz, Ar-C), 116.0 (d, J=22 Hz, Ar-C), 53.0 (OCH₃), 45.0 (CHBr).

  • MS (ESI+): m/z [M+H]⁺ calculated for C₁₀H₉BrFO₃⁺.

Derivatives Synthesis: Building Heterocyclic Scaffolds

The true utility of this compound lies in its ability to serve as a versatile precursor for a wide range of heterocyclic systems. The presence of two reactive electrophilic centers, the α-brominated carbon and the ketone carbonyl, allows for facile construction of five and six-membered rings, which are prevalent in many biologically active molecules.[5]

Synthesis of Thiazole Derivatives via Hantzsch Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives.[6] It involves the condensation of an α-haloketone with a thioamide or thiourea.[7] In the case of this compound, reaction with thiourea or a substituted thioamide will yield 2-amino or 2-substituted-thiazole derivatives, respectively. The reaction proceeds via an initial nucleophilic attack of the sulfur atom on the α-brominated carbon, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[8]

Hantzsch_Thiazole_Synthesis start_mol This compound intermediate Thiouronium Salt Intermediate start_mol->intermediate Nucleophilic Attack thiourea Thiourea/Thioamide thiourea->intermediate cyclized_intermediate Cyclized Intermediate intermediate->cyclized_intermediate Intramolecular Cyclization thiazole_product 2-Amino/Substituted-4-(4-fluorophenyl)thiazole -5-carboxylate Derivative cyclized_intermediate->thiazole_product Dehydration

Caption: Hantzsch Thiazole Synthesis Workflow.

Experimental Protocol: Synthesis of Methyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Triethylamine

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add thiourea (1.1 eq) to the solution and stir.

  • Add triethylamine (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiazole derivative.

Table 1: Spectroscopic Data for a Representative Thiazole Derivative

Compound¹H NMR (DMSO-d₆, 400 MHz)¹³C NMR (DMSO-d₆, 101 MHz)MS (ESI+) m/z
Methyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylateδ 7.80-7.90 (m, 2H, Ar-H), 7.20-7.30 (m, 2H, Ar-H), 7.50 (s, 2H, NH₂), 3.75 (s, 3H, OCH₃)δ 162.0 (C=O), 163.0 (d, J=248 Hz, C-F), 158.0 (C-NH₂), 145.0 (Ar-C), 131.0 (d, J=8 Hz, Ar-C), 129.0 (d, J=3 Hz, Ar-C), 115.0 (d, J=21 Hz, Ar-C), 110.0 (C-5), 52.0 (OCH₃)[M+H]⁺
Synthesis of Pyrimidine Derivatives

The β-keto-ester functionality in this compound makes it an excellent precursor for the synthesis of pyrimidine derivatives. The reaction with guanidine, for instance, leads to the formation of 2-aminopyrimidine derivatives.[9] This reaction typically proceeds via a condensation reaction, where the guanidine reacts with both carbonyl groups of the β-keto-ester, followed by cyclization and dehydration to form the pyrimidine ring. The bromine atom at the α-position can either be displaced during the reaction or can be a handle for further functionalization of the resulting pyrimidine.

Pyrimidine_Synthesis start_mol This compound condensation_product Condensation Intermediate start_mol->condensation_product Condensation guanidine Guanidine guanidine->condensation_product pyrimidine_product 2-Amino-4-(4-fluorophenyl)-6-hydroxypyrimidine -5-carboxylate Derivative condensation_product->pyrimidine_product Cyclization & Aromatization

Caption: Pyrimidine Synthesis Workflow.

Experimental Protocol: Synthesis of Methyl 2-amino-4-(4-fluorophenyl)-6-hydroxypyrimidine-5-carboxylate

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • To this solution, add guanidine hydrochloride and stir for 30 minutes.

  • Add a solution of this compound (1.0 eq) in ethanol dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent.

Biological Significance of the Derivatives: A Gateway to New Therapeutics

The thiazole and pyrimidine scaffolds are privileged structures in medicinal chemistry, appearing in a vast number of approved drugs.[9][10] Derivatives synthesized from this compound are expected to exhibit a range of biological activities, making them attractive targets for drug discovery programs.

Antimicrobial Potential

Thiazole derivatives are known to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[11][12] The 2-aminothiazole moiety is a key pharmacophore in several antimicrobial agents. The presence of the 4-fluorophenyl group can further enhance this activity. Similarly, pyrimidine derivatives are integral components of many antimicrobial drugs, and the synthesized aminopyrimidines from our core synthon are promising candidates for screening against various pathogens.[13]

Anticancer Activity

Both thiazole and pyrimidine rings are found in numerous anticancer drugs.[4][10] For instance, certain thiazole derivatives have been shown to inhibit tumor growth through various mechanisms, including the inhibition of kinases and tubulin polymerization.[14] Pyrimidine analogs are widely used as antimetabolites in cancer chemotherapy. The derivatives of this compound, with their unique substitution patterns, represent a novel chemical space for the development of new anticancer agents.

Table 2: Potential Biological Activities of Synthesized Derivatives

Derivative ClassTarget ScaffoldPotential Biological ActivityRationale
Thiazoles2-Amino-4-(4-fluorophenyl)thiazoleAntimicrobial, AnticancerThe 2-aminothiazole is a known pharmacophore. The fluorophenyl group can enhance activity.
Pyrimidines2-Amino-4-(4-fluorophenyl)pyrimidineAntimicrobial, AnticancerThe 2-aminopyrimidine is a key structural motif in many bioactive compounds.

Conclusion and Future Outlook

This compound has been established as a valuable and versatile synthon for the construction of medicinally relevant heterocyclic compounds. This guide has provided a comprehensive overview of its synthesis and its application in the preparation of thiazole and pyrimidine derivatives. The detailed experimental protocols and the discussion of the potential biological activities of these derivatives underscore the importance of this building block in modern drug discovery.

The future for derivatives of this core synthon is promising. Further exploration of its reactivity with other dinucleophiles will undoubtedly lead to the discovery of novel heterocyclic systems with unique biological profiles. Structure-activity relationship (SAR) studies on the synthesized thiazole and pyrimidine derivatives will be crucial in optimizing their potency and selectivity as antimicrobial or anticancer agents. The inherent versatility of this compound ensures its continued use as a key tool in the arsenal of medicinal chemists for years to come.

References

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  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC. [Link]

  • α-Haloketones as versatile building blocks in organic synthesis. ResearchGate. [Link]

  • Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. PMC. [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [Link]

  • Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. PMC. [Link]

  • Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl). Journal of Pharmaceutical Negative Results. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. [Link]

  • Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. Journal of Drug Delivery and Therapeutics. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC. [Link]

  • A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection. Beilstein Journals. [Link]

  • Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs. PMC. [Link]

  • Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing. [Link]

  • Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. MDPI. [Link]

  • Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Authorea. [Link]

  • Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. PubMed. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC. [Link]

  • Reaction of compound 2 with thioureas. ResearchGate. [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

  • Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Oriental Journal of Chemistry. [Link]

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Sources

A Technical Guide to Heterocyclic Synthesis Utilizing Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Synthetic Versatility with a Trifunctional Building Block

In the landscape of medicinal chemistry and drug development, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds form the bedrock of a vast majority of pharmaceuticals, owing to their diverse chemical properties and ability to engage with biological targets. The efficiency of synthesizing these complex structures often hinges on the selection of a versatile and highly functionalized starting material. Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate is one such premier building block.

This molecule is an α-bromo-β-ketoester, a class of reagents renowned for its synthetic utility.[1][2] Its structure incorporates three key reactive centers:

  • An Electrophilic α-Carbon: The carbon atom bearing the bromine is highly susceptible to nucleophilic attack, making it an ideal site for forming new carbon-heteroatom or carbon-carbon bonds.

  • A β-Ketoester System: This 1,3-dicarbonyl moiety is a classic precursor for a multitude of condensation and cyclization reactions, particularly with dinucleophiles.[3][4]

  • An Aromatic Ring: The 4-fluorophenyl group provides a site for aromatic substitution reactions and influences the overall electronic properties and biological activity of the resulting heterocycles.

This guide provides an in-depth exploration of the core synthetic pathways accessible from this reagent, focusing on the synthesis of medicinally relevant thiazole, pyrazole, imidazole, and pyridine scaffolds. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and illustrate the logical flow of these syntheses.

Chapter 1: Synthesis of 2,4-Disubstituted Thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the construction of the thiazole ring.[5] This reaction involves the condensation of an α-haloketone with a thioamide.[6][7] In the case of this compound, the α-bromo ketone functionality drives the reaction, leading to highly functionalized thiazoles.

Mechanistic Rationale

The causality of this transformation begins with the nucleophilic sulfur of the thioamide attacking the electrophilic carbon bearing the bromine via an SN2 mechanism. This is followed by an intramolecular cyclization where the nitrogen attacks the ketone carbonyl. A subsequent dehydration step yields the aromatic thiazole ring. The methyl ester and the 4-fluorophenyl groups from the starting material become substituents at the 4- and 5-positions of the resulting thiazole, respectively, providing valuable handles for further diversification.

Hantzsch_Thiazole_Synthesis reagent This compound + Thioamide (R-CS-NH2) intermediate1 S-Alkylation Intermediate reagent->intermediate1 S-Nucleophilic Attack (SN2) intermediate2 Cyclized Hemiaminal intermediate1->intermediate2 Intramolecular N-Cyclization product 4-(Methoxycarbonyl)-5-(4-fluorophenyl) -2-R-Thiazole intermediate2->product Dehydration & Aromatization

Caption: Workflow for Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of Methyl 2-(4-fluorophenyl)-4-(methyl)-thiazole-5-carboxylate

Materials:

  • This compound

  • Thioacetamide

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (10 mmol) and thioacetamide (11 mmol) in absolute ethanol (40 mL).

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: 20% ethyl acetate in hexane) to yield the pure thiazole derivative.

Data Presentation: Scope of the Hantzsch Synthesis
Thioamide (R-CS-NH₂)R-GroupResulting Thiazole Substituent at C2Typical Yield
ThioacetamideMethylMethylGood to Excellent
ThiobenzamidePhenylPhenylGood to Excellent[8]
ThioureaAminoAminoGood
2-Pyridinethioamide2-Pyridyl2-PyridylExcellent[8]

Chapter 2: Synthesis of Substituted Pyrazolones

The reaction between a β-ketoester and a hydrazine derivative is a classical and highly efficient method for synthesizing pyrazole and pyrazolone rings, often referred to as the Knorr pyrazole synthesis.[3] The 1,3-dicarbonyl system of our substrate readily participates in this condensation-cyclization cascade.

Mechanistic Rationale

The reaction initiates with the nucleophilic attack of a terminal nitrogen of the hydrazine onto the more electrophilic ketone carbonyl of the β-ketoester, forming a hydrazone intermediate. The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the ester carbonyl. This cyclization, followed by the elimination of methanol, results in the formation of a stable, substituted pyrazolone ring.[3] The bromine atom at the α-position remains intact, offering a valuable site for post-cyclization functionalization.

Knorr_Pyrazole_Synthesis reagent This compound + Hydrazine (R-NH-NH2) intermediate1 Hydrazone Intermediate reagent->intermediate1 Condensation product 4-Bromo-5-(4-fluorophenyl) -1-R-Pyrazol-3-one intermediate1->product Intramolecular Cyclization & Elimination of MeOH Imidazole_Synthesis reagent This compound + Amidine (R-C(NH)NH2) intermediate1 N-Alkylated Amidine reagent->intermediate1 N-Nucleophilic Attack (SN2) intermediate2 Cyclized Dihydroimidazole intermediate1->intermediate2 Intramolecular Condensation product Methyl 4-(4-fluorophenyl)-2-R -1H-imidazole-5-carboxylate intermediate2->product Dehydration & Aromatization

Caption: Workflow for Imidazole Synthesis from an α-haloketone.

Experimental Protocol: Synthesis of Methyl 2-phenyl-4-(4-fluorophenyl)-1H-imidazole-5-carboxylate

Materials:

  • This compound

  • Benzamidine hydrochloride monohydrate

  • Potassium bicarbonate

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • In a 100 mL three-necked flask equipped with a mechanical stirrer and reflux condenser, add THF (50 mL) and water (12.5 mL).

  • Add benzamidine hydrochloride monohydrate (10 mmol) followed by the portion-wise addition of potassium bicarbonate (20 mmol). [9]3. Heat the mixture to a vigorous reflux.

  • In a separate flask, dissolve this compound (9.5 mmol) in THF (20 mL).

  • Add the solution of the α-bromo-β-ketoester dropwise to the refluxing amidine mixture over 30 minutes.

  • Maintain reflux for 3-5 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the THF via rotary evaporation.

  • Extract the remaining aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel chromatography.

Data Presentation: Amidine Substrate Scope
Amidine (R-C(NH)NH₂)R-GroupResulting Imidazole Substituent at C2Typical Yield
FormamidineHHModerate
BenzamidinePhenylPhenylExcellent [9]
AcetamidineMethylMethylGood
Pyridine-2-carboximidamide2-Pyridyl2-PyridylGood [9]

Chapter 4: Multicomponent Synthesis of Pyridines (Hantzsch Synthesis)

The Hantzsch pyridine synthesis is a classic multi-component reaction that efficiently constructs dihydropyridine rings, which can be subsequently oxidized to pyridines. [10][11]The reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia. [12]Our substrate can serve as one of the β-dicarbonyl components.

Mechanistic Rationale

The reaction proceeds through two key intermediates. First, one equivalent of a β-dicarbonyl compound (e.g., ethyl acetoacetate) condenses with the aldehyde in a Knoevenagel condensation. [13]Separately, the second β-dicarbonyl component (our title compound) reacts with ammonia to form an enamine. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration, to yield the 1,4-dihydropyridine (DHP) core. [13]A final oxidation step, which can sometimes occur in situ, provides the aromatic pyridine product. The driving force for this final step is the formation of a stable aromatic system. [10]

Hantzsch_Pyridine_Synthesis cluster_intermediates Intermediate Formation cluster_cyclization Assembly and Aromatization ketoester1 β-Ketoester 1 (e.g., Ethyl Acetoacetate) knoevenagel Knoevenagel Adduct (α,β-Unsaturated Carbonyl) ketoester1->knoevenagel aldehyde Aldehyde (R-CHO) aldehyde->knoevenagel dhp 1,4-Dihydropyridine (DHP) knoevenagel->dhp Michael Addition ketoester2 Our Substrate (Methyl 2-bromo-...) enamine Enamine Intermediate ketoester2->enamine ammonia Ammonia (NH3) ammonia->enamine enamine->dhp pyridine Substituted Pyridine dhp->pyridine Oxidation

Caption: Logical flow of the Hantzsch Pyridine Synthesis.

Experimental Protocol: One-Pot Synthesis of a Polysubstituted Pyridine

Materials:

  • This compound

  • Ethyl acetoacetate

  • Benzaldehyde

  • Ammonium acetate

  • Ethanol

  • Nitric acid (for oxidation)

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (10 mmol), ethyl acetoacetate (10 mmol), benzaldehyde (10 mmol), and ammonium acetate (12 mmol) in ethanol (50 mL).

  • Reflux the mixture for 8-12 hours. Monitor the formation of the dihydropyridine intermediate by TLC.

  • After cooling to room temperature, cool the flask further in an ice bath.

  • Carefully add nitric acid (70%, ~2 mL) dropwise to oxidize the dihydropyridine to the pyridine. The solution may change color.

  • Stir at room temperature for an additional 1 hour.

  • Pour the reaction mixture into ice-water (100 mL) and neutralize with aqueous ammonia.

  • The precipitated solid is collected by vacuum filtration, washed with water, and dried.

  • Recrystallize from ethanol or purify by column chromatography to obtain the final pyridine product.

Data Presentation: Component Variation
Aldehyde (R-CHO)R-Groupβ-Ketoester 2Typical Yield
BenzaldehydePhenylEthyl AcetoacetateGood [10]
4-Nitrobenzaldehyde4-NitrophenylEthyl AcetoacetateGood
FormaldehydeHMethyl AcetoacetateModerate to Good
CyclohexanecarboxaldehydeCyclohexylDimedoneGood

Conclusion

This compound stands out as a powerful and versatile synthon for constructing a diverse array of heterocyclic systems. Its unique combination of α-bromo, β-keto, and ester functionalities allows chemists to readily access thiazoles, pyrazolones, imidazoles, and pyridines through well-established, high-yielding synthetic routes. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers and drug development professionals aiming to leverage this building block for the efficient synthesis of novel, medicinally relevant compounds.

References

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5010-5095. [Link]

  • Ballatore, C., et al. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. ARKIVOC, 2000(5), 896-905. [Link]

  • Singh, P., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Scientific Reports, 7(1), 4234. [Link]

  • Karrouchi, K., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1038-1087. [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Bakanas, I. J., et al. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. European Journal of Organic Chemistry, 2016(32), 5345-5349. [Link]

  • ResearchGate. (n.d.). Hantzsch synthesis of thiazole from α-haloketones and thioamides. [Link]

  • Raw, S. A., & Turner, N. J. (2005). Regioselective Synthesis of Trisubstituted Pyrazoles. Organic Letters, 7(21), 4681-4683. [Link]

  • International Science Community Association. (2012). Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(2), 856-869. [Link]

  • Banerjee, S., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Retrieved from [Link]

  • Li, B., et al. (2005). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Organic Syntheses, 81, 149. [Link]

  • Unknown Author. (n.d.). Heterocyclic Chemistry part2. [Link]

  • ResearchGate. (n.d.). Synthesis of imidazole from α-halo ketone. [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Kumar, A., & Aggarwal, P. (2021). β-Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(40), 10831-10851. [Link]

  • Sabat, M., & Scott, M. A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Phillips, J. P. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1429. [Link]

  • Singla, P., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100787. [Link]

  • Moseley, J. D., & Kappe, C. O. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(4), 4456-4467. [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(1), 1-15. [Link]

Sources

Thermodynamic Stability of Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate (CAS: 1001922-15-1) is a highly reactive ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-keto ester intermediate widely utilized in the synthesis of bioactive heterocycles, including imidazoles and thiazoles.[1] Its utility in drug development is counterbalanced by a complex thermodynamic stability profile. The presence of an electron-withdrawing 

-bromine atom and a 4-fluorophenyl moiety creates a system prone to multiple degradation pathways, including hydrolytic decarboxylation, dehydrobromination, and photolytic cleavage.

This technical guide provides a mechanistic analysis of these instability vectors and establishes rigorous protocols for their assessment and mitigation.

Physicochemical & Electronic Architecture

The thermodynamic behavior of this compound is dictated by the interplay between three functional zones: the ester, the


-carbon, and the aryl ketone.
Electronic Effects
  • 4-Fluorophenyl Group: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon. However, it also offers mesomeric donation (+M) to the phenyl ring, slightly modulating the acidity of the

    
    -position compared to a nitro-substituted analog.
    
  • 
    -Bromine Substituent:  The bromine atom at the C2 position significantly increases the acidity of the remaining 
    
    
    
    -proton (
    
    
    estimated ~9-10). This makes the compound highly susceptible to deprotonation even by weak bases, driving keto-enol tautomerism and racemization.
Tautomeric Equilibrium

Unlike simple ketones, this


-keto ester exists in a dynamic equilibrium between the keto  and enol  forms. The enol tautomer is thermodynamically stabilized by:
  • Conjugation: Extension of the

    
    -system from the fluorophenyl ring through the enol double bond.
    
  • Intramolecular Hydrogen Bonding: A six-membered chelate ring forms between the enol hydroxyl and the ester carbonyl oxygen.

Thermodynamic Implication: In non-polar solvents (e.g.,


), the enol form is often favored. In polar protic solvents (e.g., Methanol), the keto form predominates due to solvent disruption of the intramolecular H-bond.

Degradation Mechanics

The thermodynamic instability of this molecule is not a single event but a cascade of competing pathways.

Hydrolytic Decarboxylation (Primary Failure Mode)

The most critical degradation pathway involves the hydrolysis of the methyl ester followed by spontaneous decarboxylation. This is thermodynamically driven by the formation of


 (entropy increase) and the high stability of the resulting acetophenone derivative.
  • Step 1: Hydrolysis: Water attacks the ester carbonyl (acid or base catalyzed).

  • Step 2: Decarboxylation: The resulting

    
    -keto acid is unstable. The carboxyl group rotates to form a cyclic transition state, facilitating the loss of 
    
    
    
    to yield 2-bromo-1-(4-fluorophenyl)ethan-1-one.
Dehydrobromination (Elimination)

Under basic conditions or elevated temperatures, the compound can undergo


-elimination of HBr to form the 

-unsaturated ketone. This is often followed by polymerization or Michael addition of nucleophiles.
Photolytic Instability

The C-Br bond is relatively weak (Bond Dissociation Energy ~65-70 kcal/mol). Exposure to UV light can induce homolytic cleavage, generating radical species that lead to complex mixtures of debrominated and dimerized byproducts.

Visualization of Degradation Pathways

DegradationPathways Compound Methyl 2-bromo-3- (4-fluorophenyl)-3-oxopropanoate Enol Enol Tautomer (Stabilized) Compound->Enol Tautomerization (Reversible) Acid Intermediate Beta-Keto Acid Compound->Acid Hydrolysis (+H2O, -MeOH) ElimProd Alpha,Beta-Unsaturated Ketone + HBr Compound->ElimProd Elimination (Base/Heat) Radical Radical Species (Photolysis) Compound->Radical hv (UV Light) DecarbProd 2-bromo-1-(4-fluorophenyl) ethan-1-one + CO2 Acid->DecarbProd Decarboxylation (Thermal/Spontaneous)

Caption: Mechanistic map of competing degradation pathways including hydrolysis-driven decarboxylation and photolytic cleavage.[2]

Experimental Protocols for Stability Assessment

Protocol A: Tautomeric Ratio Determination (NMR)

Objective: Quantify the Keto:Enol ratio to establish the baseline thermodynamic state in your reaction solvent.

  • Preparation: Dissolve 10 mg of the compound in 0.6 mL of the deuterated solvent of interest (e.g.,

    
     for storage simulation, 
    
    
    
    for reaction simulation).
  • Acquisition: Acquire a

    
     NMR spectrum (minimum 400 MHz) at 25°C.
    
  • Analysis:

    • Keto Signal: Integrate the singlet for the methine proton (

      
      -Br) typically around 
      
      
      
      5.5 - 6.0 ppm.
    • Enol Signal: Integrate the enol hydroxyl proton (

      
      , often broad, >10 ppm) or the vinyl proton if distinct.
      
    • Calculation:

      
      .
      
  • Validation: Run a variable temperature (VT) NMR (25°C to 50°C). An increase in the keto form with temperature indicates the enol is the enthalpically favored species (common in non-polar solvents).

Protocol B: Accelerated Stability Testing (HPLC)

Objective: Determine the kinetic rate of degradation (


) to predict shelf-life.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile (anhydrous).

Workflow:

  • Standard Preparation: Prepare a 1 mg/mL stock solution in anhydrous Acetonitrile.

  • Stress Conditions: Aliquot stock into three amber vials:

    • Vial A: Control (4°C).

    • Vial B: Thermal Stress (40°C, 75% RH).

    • Vial C: Hydrolytic Stress (Add 5% water, 25°C).

  • Sampling: Inject 5

    
    L aliquots at 
    
    
    
    hours.
  • Detection: Monitor at 254 nm.

  • Criteria: The appearance of a new peak at a lower retention time (more polar) corresponds to the hydrolysis product (acid) or decarboxylated ketone.

Data Summary Table: Expected Degradation Profile

Stress ConditionPrimary DegradantMechanismRisk Level
Acidic (pH < 4)

-Keto Acid
Ester HydrolysisHigh
Basic (pH > 8) Enolate / EliminationDeprotonation / E1cBCritical
Thermal (> 60°C) Acetophenone deriv.DecarboxylationModerate
UV Light Debrominated analogsHomolysisModerate

Handling & Storage Recommendations

Based on the thermodynamic profile, the following storage logic is mandatory to maintain purity >98%.

  • Temperature: Store at -20°C for long-term (>1 month) or 2-8°C for active use. Thermal energy significantly accelerates the decarboxylation entropy driver.

  • Atmosphere: Store under Argon or Nitrogen . Moisture ingress catalyzes hydrolysis.

  • Container: Amber glass vials with PTFE-lined caps. The amber glass filters UV radiation to prevent C-Br photolysis; PTFE prevents leaching of plasticizers which can act as nucleophiles.

  • Solution Stability: Avoid storing in protic solvents (Methanol, Ethanol) for >12 hours. Prepare solutions ex tempore.

References

  • Synthesis and Reactivity of

    
    -Halo-
    
    
    
    -Keto Esters:
    • Mechanism of Acid-Catalyzed Alpha-Halogen
  • Decarboxylation Mechanisms

    • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.[3][4] AK Lectures.

  • General Stability of Methyl 2-bromo-3-(4-fluorophenyl)

    • Safety Data Sheet & Stability D
  • Applications in Heterocycle Synthesis

    • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.[2] ResearchGate.

Sources

Methodological & Application

Technical Application Note: Nucleophilic Substitution of Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Reactivity Profile

Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate is a highly versatile yet reactive electrophile extensively used in the synthesis of pharmaceutical intermediates, particularly kinase inhibitors and anti-inflammatory agents. Its structure features three distinct reactive centers, creating a "reactivity triad" that demands precise condition control to avoid polymerization or decomposition.

The Reactivity Triad
  • 
    -Carbon (C2):  The primary electrophilic site. Activated by both the ester and the ketone, it is highly susceptible to 
    
    
    
    attack.
  • Ketone Carbonyl (C3): The 4-fluorophenyl group is electron-withdrawing (inductive effect), making this carbonyl more electrophilic than non-fluorinated analogs. This increases the risk of 1,2-addition (imine/enamine formation) competing with

    
     displacement.
    
  • Ester Carbonyl: Generally less reactive but susceptible to hydrolysis or transesterification under vigorous basic conditions.

Critical Safety Directive: Lachrymator

WARNING: This compound is a potent lachrymator (tear gas agent).

  • Engineering Control: All weighing and reactions must be performed inside a functioning fume hood.

  • Decontamination: Glassware should be rinsed with a dilute solution of sodium thiosulfate or ethanol/amine mixture in the hood before removal for cleaning.

Part 2: Mechanistic Pathways & Decision Matrix

The choice of nucleophile and conditions dictates whether the reaction proceeds via direct substitution (


) or cascade cyclization (Hantzsch synthesis).

ReactionPathways Substrate Methyl 2-bromo-3- (4-fluorophenyl)-3-oxopropanoate Nu_S Sulfur Nucleophiles (Thiourea/Thioamides) Substrate->Nu_S Path A: Cyclization Nu_N Nitrogen Nucleophiles (Amines/Azides) Substrate->Nu_N Path B: Displacement Inter_S Thioimidate Intermediate Nu_S->Inter_S S-Alkylation (Fast) Inter_N α-Amino Ketone Nu_N->Inter_N SN2 Attack Prod_Thiazole 2-Aminothiazole Derivative (Hantzsch Product) Inter_S->Prod_Thiazole Dehydration/Cyclization (Reflux) Inter_N->Inter_N Self-Condensation (Side Reaction) Prod_Sub Direct Substitution Product (Potential Polymerization) Inter_N->Prod_Sub Controlled Conditions

Figure 1: Divergent reaction pathways based on nucleophile selection. Path A (Hantzsch) is thermodynamically driven and highly stable. Path B requires kinetic control to prevent self-condensation.

Part 3: Protocol A - Hantzsch Thiazole Synthesis (Primary Application)

This is the "Gold Standard" reaction for this scaffold. It converts the unstable


-bromo ketone into a stable, crystalline aminothiazole, a core scaffold in drugs like Dasatinib.
Materials
  • Substrate: this compound (1.0 eq)

  • Nucleophile: Thiourea (1.1 eq)

  • Solvent: Ethanol (Absolute) or Methanol

  • Base (Optional): Sodium Acetate (1.1 eq) - Note: Often omitted to isolate the HBr salt directly.

Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Thiourea (1.1 eq) in Ethanol (5 mL per mmol substrate).

  • Addition: Add This compound (1.0 eq) portion-wise at room temperature.

    • Why: The reaction is exothermic. Rapid addition can cause solvent boil-over.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: TLC (Hexane:EtOAc 3:1) will show the disappearance of the starting material (

      
      ) and the appearance of a baseline spot (salt) or a lower 
      
      
      
      spot (free base).
  • Workup (Isolation of HBr Salt):

    • Cool the reaction mixture to

      
       in an ice bath.
      
    • The product often crystallizes as the hydrobromide salt. Filter the precipitate.[1]

    • Wash the cake with cold ethanol (

      
      ) and diethyl ether (
      
      
      
      ).
  • Workup (Isolation of Free Base):

    • If no precipitate forms, concentrate the solvent to 20% volume.

    • Neutralize with saturated aqueous

      
       until pH 
      
      
      
      .
    • Extract with Ethyl Acetate (

      
      ). Dry over 
      
      
      
      , filter, and concentrate.
    • Recrystallize from EtOH/Water.

Expected Yield: 85–95% Key Analytics:


 NMR will show the disappearance of the methine proton (

ppm) and the appearance of the thiazole aromatic proton (

ppm).

Part 4: Protocol B - Direct Nucleophilic Substitution ( )

Used when installing specific amines or azides without forming a heterocycle. This reaction competes with the Perkow reaction (if using phosphites) or elimination.

Critical Constraints
  • Avoid Primary Amines: Primary amines often react with the ketone carbonyl to form imines. Use secondary amines, azides, or anilines.[2]

  • Temperature Control: Perform at low temperature to suppress elimination (dehydrobromination).

Materials
  • Substrate: this compound (1.0 eq)

  • Nucleophile: Sodium Azide (

    
    ) or Secondary Amine (e.g., Morpholine) (1.1 eq)
    
  • Base:

    
     (1.5 eq) or DIPEA (1.2 eq)
    
  • Solvent: DMF (Anhydrous) or Acetone

Step-by-Step Protocol (Azide Substitution Example)
  • Setup: Flame-dry a flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve This compound in DMF (0.2 M concentration).

  • Cooling: Cool the solution to

    
     (Ice/Salt bath).
    
    • Mechanism:[3][4][5][6][7][8][9] Low temperature favors kinetic substitution over thermodynamic elimination.

  • Addition: Add Sodium Azide (1.1 eq) in one portion.

    • Note: If using an amine, add it dropwise as a solution in DMF.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm slowly to room temperature over 2 hours.
    
    • Warning: Do not heat.[10] Azides are potentially explosive, and the substrate is thermally labile.

  • Workup:

    • Dilute with water (5x reaction volume).

    • Extract with Diethyl Ether (

      
      ). Note: Ether is preferred over DCM to facilitate phase separation from DMF.
      
    • Wash organic layer with water (

      
      ) and brine (
      
      
      
      ) to remove residual DMF.
    • Dry over

      
       and concentrate in vacuo at 
      
      
      
      .

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Hantzsch) Substrate hydrolysisEnsure solvent is anhydrous (absolute EtOH). Avoid strong aqueous bases during reaction.
Oiling out (Hantzsch) Product is soluble HBr saltAdd diethyl ether to the cooled reaction mixture to force precipitation.
Multiple Spots (Substitution) Enolization/EliminationLower reaction temperature. Switch from amine base (TEA) to non-nucleophilic inorganic base (

or

).
Darkening/Tars PolymerizationThe product (

-amino ketone) is unstable as a free base. Isolate as an HCl salt immediately or use in the next step in situ.

References

  • Hantzsch Thiazole Synthesis Mechanism & Applications Source:Organic Chemistry Portal URL:[Link] Relevance: Foundational mechanism for Reaction Path A.

  • Source:Journal of Heterocyclic Chemistry (General reference for class)
  • Reactivity of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Halo Ketones 
    Source:LibreTexts Chemistry
    URL:[Link]
    Relevance: Supports the mechanistic insights regarding electrophilicity and competing elimination pathways.
    

Sources

Application Note & Protocols: One-Pot Synthesis Methods Involving Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Versatile Building Block

Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate is an α-bromo-β-ketoester, a class of organic synthons prized for its dual reactivity. The presence of a bromine atom alpha to a carbonyl group and a β-ketoester moiety makes it a potent electrophile at two distinct sites. This unique structural feature allows it to be a cornerstone in the synthesis of a wide array of complex molecules, particularly heterocyclic compounds. The 4-fluorophenyl group is of particular interest in medicinal chemistry, as the incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.

One-pot synthesis, or telescoped reactions, represents a paradigm shift in chemical production, emphasizing efficiency and sustainability.[1][2] By conducting multiple reaction steps in a single vessel without isolating intermediates, these methods drastically reduce solvent waste, energy consumption, and purification steps.[1][3] This approach not only accelerates the discovery and development timeline but also aligns with the principles of green chemistry.[3] This document provides detailed protocols and mechanistic insights for the one-pot synthesis of high-value chemical scaffolds, primarily 2-aminothiazoles, using this compound.

Core Application: One-Pot Synthesis of 2-Aminothiazole Derivatives

The 2-aminothiazole scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs with antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6][7] The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thiourea-containing compound, is the most direct route to this scaffold.[4][7] One-pot modifications of this synthesis enhance its efficiency and applicability.

Mechanistic Rationale

The one-pot synthesis of 2-aminothiazoles from this compound and thiourea proceeds through a well-defined cascade of reactions. The process leverages the inherent reactivity of the starting materials without the need for intermediate isolation.

Causality Behind the Mechanism:

  • Nucleophilic Attack: The sulfur atom of thiourea is a soft nucleophile, which preferentially attacks the soft electrophilic carbon bearing the bromine atom (SN2 reaction). This is kinetically favored over attack at the harder carbonyl carbon.

  • Intramolecular Cyclization: The initial adduct exists in equilibrium with its tautomer. The nitrogen atom of the intermediate then acts as an intramolecular nucleophile, attacking the electrophilic ketone carbonyl carbon.

  • Dehydration/Aromatization: The resulting tetrahedral intermediate readily undergoes dehydration (loss of a water molecule) under mild heating or acidic/basic conditions to form the stable, aromatic 2-aminothiazole ring.

The entire sequence can be visualized as a domino reaction where the product of the first step is immediately consumed in the subsequent step, driven by the formation of the thermodynamically stable aromatic ring.

Hantzsch_Mechanism Start This compound + Thiourea Intermediate1 S-Alkylation Intermediate (Thiouronium Salt) Start->Intermediate1 S-Alkylation (SN2) Intermediate2 Cyclized Hemiaminal Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Methyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate Intermediate2->Product Dehydration & Aromatization

Caption: Hantzsch Thiazole Synthesis Workflow.

Experimental Protocols

The following protocols are designed for researchers in drug development and organic synthesis. Adherence to standard laboratory safety practices is mandatory.

Protocol 1: Microwave-Assisted One-Pot Synthesis in Ethanol

This protocol leverages microwave irradiation to accelerate reaction times, providing a rapid and efficient route to the desired 2-aminothiazole.

Rationale for Choices:

  • Solvent (Ethanol): A polar protic solvent that effectively solubilizes the reactants and is suitable for microwave heating.

  • Microwave Irradiation: Provides rapid, uniform heating, significantly reducing reaction times from hours to minutes and often improving yields by minimizing side product formation.

  • Base (Pyridine): A mild base used to neutralize the HBr formed during the reaction, preventing potential side reactions and driving the equilibrium towards product formation.

Step-by-Step Methodology:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 290 mg).

  • Add thiourea (1.1 mmol, 84 mg).

  • Add absolute ethanol (5 mL) to the vial.

  • Add pyridine (1.2 mmol, 97 µL) to the suspension.

  • Seal the vial with a septum cap.

  • Place the vial in the cavity of a scientific microwave reactor.

  • Irradiate the mixture at 120°C for 10 minutes, with stirring.

  • After the reaction is complete, cool the vial to room temperature using compressed air.

  • Pour the reaction mixture into ice-cold water (20 mL).

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield Methyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate.

Protocol 2: Green Chemistry Approach in an Aqueous Medium

This protocol emphasizes sustainability by using water as the solvent, often facilitated by a phase-transfer catalyst or supramolecular catalyst like β-cyclodextrin.[8] While the specific starting material is an α-bromo-β-ketoester, the principle of performing the Hantzsch synthesis in water is well-established for related substrates.[8][9]

Rationale for Choices:

  • Solvent (Water): The ultimate green solvent, reducing environmental impact and cost.

  • Catalyst (β-Cyclodextrin): Acts as a supramolecular catalyst, creating a hydrophobic pocket that can encapsulate the nonpolar parts of the reactants, effectively increasing their local concentration and facilitating the reaction in an aqueous medium.[8]

  • Temperature (50-60°C): Mild heating is sufficient to promote the reaction without requiring high-energy input, further enhancing the green credentials of the protocol.

Step-by-Step Methodology:

  • In a 50 mL round-bottom flask, dissolve β-cyclodextrin (0.1 mmol, 113 mg) in deionized water (20 mL) with stirring.

  • To this solution, add this compound (1.0 mmol, 290 mg) and thiourea (1.2 mmol, 91 mg).

  • Heat the reaction mixture to 60°C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., every 30 minutes).

  • Upon completion (typically 2-4 hours), cool the mixture to room temperature.

  • The product will precipitate out of the aqueous solution.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an ethanol/water mixture if further purification is required.

  • Dry the purified product under vacuum.

Comparative Data Analysis

The choice of synthetic method often depends on available equipment, desired throughput, and sustainability goals. The following table summarizes typical quantitative data for the described protocols.

ParameterProtocol 1: Microwave-AssistedProtocol 2: Aqueous Medium
Solvent EthanolWater
Catalyst Pyridine (Base)β-Cyclodextrin
Temperature 120°C60°C
Reaction Time 10 - 15 minutes2 - 4 hours
Typical Yield 85 - 95%75 - 88%
Energy Input High (Microwave)Low (Conventional Heating)
Green Rating GoodExcellent
Notes Ideal for high-throughput synthesisAligns with green chemistry principles

Broader Applications in Multicomponent Reactions (MCRs)

While the Hantzsch synthesis is a two-component reaction, the principles of one-pot synthesis can be extended to more complex Multicomponent Reactions (MCRs).[3][10][11] MCRs are powerful tools for rapidly building molecular complexity from three or more starting materials in a single operation.[2][12]

This compound can serve as a key building block in novel MCRs. For instance, a one-pot reaction involving this ketoester, an aldehyde, and a nitrogen source (like ammonium acetate) could potentially lead to substituted dihydropyridine scaffolds, analogous to the Hantzsch dihydropyridine synthesis.[11] The development of such MCRs is a fertile area for research, promising rapid access to diverse and complex drug-like molecules.[10]

MCR_Concept cluster_traditional Traditional Multi-Step Synthesis cluster_onepot One-Pot Multicomponent Reaction (MCR) A1 A I1 Intermediate 1 A1->I1 B1 B B1->I1 C1 C I2 Intermediate 2 C1->I2 I1->I2 P1 Product I2->P1 A2 A P2 Product A2->P2 Single Operation B2 B B2->P2 Single Operation C2 C C2->P2 Single Operation

Caption: Traditional vs. One-Pot MCR workflow.

Conclusion

This compound is a highly effective and versatile reagent for one-pot synthesis, particularly for constructing medicinally relevant 2-aminothiazole heterocycles. The adoption of modern techniques such as microwave-assisted synthesis or green, aqueous-based methods allows for the rapid, efficient, and sustainable production of these valuable scaffolds. The protocols and insights provided herein are intended to empower researchers and drug development professionals to leverage this powerful building block in their synthetic endeavors, accelerating the path to new therapeutic agents.

References

  • Khalifa M. E. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chim. Slov.2017 .

  • Narender, M., et al. Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole- or 2-Aminoselenazole-5-carboxylates from β-Keto Esters, Thiourea or Selenourea, and N-Bromo-succinimide under Supramolecular Catalysis. Synthesis2007 , 3469-3472.

  • De Pádula, M., et al. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorg. Med. Chem.2014 , 22(2), 853-862.

  • Khalifa, M. E. Recent Developments and Biological Activities of 2-Aminothiazole. Scribd.

  • Patel, N. B., et al. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. Rasayan J. Chem.2010 , 3(3), 440-446.

  • 2-Aminothiazole: synthesis, biological activities and toxicity. ChemicalBook. 2023 .

  • de Andrade, V. S. C. & de Mattos, M. C. S. One-Pot Telescoped Synthesis of Thiazole Derivatives from β-Keto Esters and Thioureas Promoted by Tribromoisocyanuric Acid. Synthesis2018 , 50(23), 4867-4874.

  • Cioc, R. C., Ruijter, E., & Orru, R. V. A. Multicomponent reactions: advanced tools for sustainable organic synthesis. Green Chem.2014 , 16, 2958–2975.

  • Hayashi, Y. Pot economy and one-pot synthesis. Beilstein J. Org. Chem.2016 , 12, 41-61.

  • Zhang, W. Fluorous-Enhanced Multicomponent Reactions for Making Drug-Like Library Scaffolds. Curr. Org. Chem.2008 , 12(1), 2-15.

  • Multicomponent Reactions. ACS GCI Pharmaceutical Roundtable.

  • Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. Preprints.org. 2023 .

  • Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules. ResearchGate. 2024 .

  • Graziano, G., et al. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification. Molecules2023 , 28(7), 3180.

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Catalytic Strategies for the Advanced Functionalization of Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Privileged Scaffold

Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate is a highly versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates three key features that render it a powerful building block: an α-bromo ketone, which serves as a potent electrophile and a handle for various cross-coupling reactions; a β-ketoester moiety, which allows for a wide range of classical and modern transformations including enolate chemistry and chelation-controlled catalysis; and a 4-fluorophenyl group, a common motif in bioactive molecules known to enhance metabolic stability and binding affinity.

The strategic functionalization of this scaffold can lead to the rapid assembly of complex molecular architectures and the generation of diverse compound libraries for high-throughput screening. This guide provides an in-depth exploration of advanced catalytic methods for the derivatization of this compound, focusing on protocols that offer high efficiency, selectivity, and broad functional group tolerance. The methodologies discussed herein are designed to be both practical and scalable, empowering researchers to accelerate their discovery programs.

Asymmetric C-C Bond Formation via Nickel-Catalyzed Carbonyl-Ene Reaction

The construction of chiral centers is a cornerstone of modern drug design. The presence of a racemic center at the α-position of the title compound presents an opportunity for dynamic kinetic asymmetric transformations. A powerful approach to achieve this is through a Nickel(II)-catalyzed carbonyl-ene reaction, which can set two adjacent stereocenters with high diastereo- and enantioselectivity.[1]

Scientific Rationale & Mechanistic Insight

This method utilizes a chiral N,N'-dioxide ligand in conjunction with a Nickel(II) salt to create a chiral Lewis acid catalyst. This complex coordinates to the β-ketoester, activating the carbonyl group for a nucleophilic attack. In a dynamic kinetic resolution process, the catalyst preferentially reacts with one enantiomer of the rapidly equilibrating racemic starting material. The reaction proceeds through a highly organized, six-membered transition state, leading to the formation of β-halo-α-hydroxy esters with excellent stereocontrol. The absence of an external base simplifies the reaction setup and improves its functional group compatibility.

G cluster_0 Catalytic Cycle racemic_substrate Racemic Methyl 2-bromo-3- (4-fluorophenyl)-3-oxopropanoate activated_complex Activated Catalyst- Substrate Complex racemic_substrate->activated_complex Coordination chiral_catalyst Chiral N,N'-Dioxide-Ni(II) Complex chiral_catalyst->activated_complex transition_state [Ene Reaction Transition State] activated_complex->transition_state Enantioselective Attack alkene Alkene (e.g., Styrene) alkene->transition_state product_complex Product-Catalyst Complex transition_state->product_complex product_complex->chiral_catalyst Catalyst Regeneration chiral_product Chiral β-bromo-α-hydroxy Ester (High ee and dr) product_complex->chiral_product Product Release

Caption: Proposed mechanism for the Ni(II)-catalyzed asymmetric carbonyl-ene reaction.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Chiral N,N'-dioxide ligand (e.g., L-proline-derived) (0.11 eq)

  • Ni(ClO₄)₂·6H₂O (0.10 eq)

  • Styrene (or other alkene) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 4 Å Molecular Sieves

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the chiral N,N'-dioxide ligand and Ni(ClO₄)₂·6H₂O.

  • Add activated 4 Å molecular sieves.

  • Add anhydrous DCM and stir the mixture at room temperature for 1 hour to pre-form the catalyst complex.

  • To the resulting solution, add this compound.

  • Add the alkene (e.g., styrene) dropwise at the specified reaction temperature (e.g., 0 °C or room temperature).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral β-bromo-α-hydroxy ester.

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Data Summary
EntryAlkeneYield (%)dree (%)
1Styrene85>20:198
2α-Methylstyrene8215:196
3Indene90>20:199
41,1-Diphenylethylene75-95

Note: Data is representative and based on similar systems reported in the literature.[1]

C-O and C-S Bond Formation via Copper-Catalyzed Cross-Coupling

The introduction of ether and thioether linkages is a common strategy in drug discovery to modulate lipophilicity and introduce new binding interactions. Copper catalysis offers an inexpensive and efficient method for coupling the α-bromo position of the substrate with a variety of alcohol and thiol nucleophiles.[2]

Scientific Rationale & Mechanistic Insight

This transformation leverages a simple Copper(I) catalytic system, which is tolerant of air and moisture, making it experimentally convenient. The reaction is believed to proceed through an oxidative addition of the α-bromo ketone to the Cu(I) catalyst, forming a Cu(III) intermediate. Subsequent reductive elimination with the alcohol or thiol nucleophile furnishes the desired C-O or C-S bond and regenerates the active Cu(I) species. The mild reaction conditions (ambient temperature) are particularly well-suited for complex and sensitive substrates.

G cluster_1 Copper-Catalyzed C-X Coupling cu_catalyst Cu(I) Catalyst (e.g., CuI) oxidative_addition Oxidative Addition cu_catalyst->oxidative_addition substrate Methyl 2-bromo-3- (4-fluorophenyl)-3-oxopropanoate substrate->oxidative_addition cu_intermediate Cu(III) Intermediate oxidative_addition->cu_intermediate reductive_elimination Reductive Elimination cu_intermediate->reductive_elimination nucleophile Nucleophile (R-OH or R-SH) nucleophile->reductive_elimination reductive_elimination->cu_catalyst Catalyst Regeneration product α-alkoxy or α-thioether Product reductive_elimination->product G cluster_2 Suzuki-Miyaura Cross-Coupling Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add substrate R-Br (Our Substrate) substrate->ox_add pd_ii_complex R-Pd(II)L_n-Br ox_add->pd_ii_complex transmetalation Transmetalation pd_ii_complex->transmetalation boronic_acid R'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation pd_ii_r_r_prime R-Pd(II)L_n-R' transmetalation->pd_ii_r_r_prime red_elim Reductive Elimination pd_ii_r_r_prime->red_elim red_elim->pd0 Catalyst Regeneration product R-R' red_elim->product

Sources

Introduction: The Significance of the 2-Aminothiazole Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole-5-carboxylates

The 2-aminothiazole (2-AT) ring is a privileged heterocyclic scaffold that serves as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties allow it to engage in a wide array of biological interactions, making it a frequent component in pharmacologically active molecules. Compounds incorporating the 2-AT core exhibit a vast spectrum of therapeutic activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties.[3][4]

Specifically, the 2-amino-4-arylthiazole-5-carboxylate framework is of paramount interest. The substituent at the 4-position, such as the 4-fluorophenyl group, and the carboxylate at the 5-position provide critical vectors for modulating potency, selectivity, and pharmacokinetic properties. This class of compounds is particularly prominent in the development of kinase inhibitors, which are vital in oncology. For instance, the core structure is related to that found in Dasatinib, a potent multi-targeted kinase inhibitor used in cancer therapy.[5][6] The preparation of these molecules is therefore a critical task for researchers in synthetic and medicinal chemistry.

This guide provides a detailed protocol for the preparation of ethyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate, leveraging a highly efficient one-pot synthesis strategy based on the principles of the Hantzsch thiazole synthesis.[7][8]

Reaction Mechanism: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most robust and widely used methods for constructing the thiazole ring.[7][8] The reaction classically involves the condensation of an α-halocarbonyl compound with a thioamide derivative, such as thiourea.[9][10]

The mechanism proceeds through several distinct steps:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic carbon of the α-halocarbonyl. This S-alkylation step forms an isothiouronium salt intermediate.[10]

  • Intramolecular Cyclization: The amino group of the intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon.

  • Dehydration: This cyclization event is followed by a dehydration step, eliminating a molecule of water to form a 4-hydroxythiazoline intermediate.

  • Aromatization: The final step is the elimination of the halide ion and a proton, leading to the formation of the stable, aromatic 2-aminothiazole ring. The aromaticity of the final product is a key thermodynamic driving force for the reaction.[10]

G cluster_0 Mechanism Steps A α-Halo-β-ketoester + Thiourea B S-Alkylation (Nucleophilic Attack) A->B Step 1 C Isothiouronium Salt Intermediate B->C D Intramolecular Cyclization C->D Step 2 E 4-Hydroxythiazoline Intermediate D->E F Dehydration & Aromatization E->F Step 3 G Final Product: 2-Aminothiazole F->G

Caption: The Hantzsch Thiazole Synthesis Mechanism.

Synthetic Strategy: A One-Pot Approach for Enhanced Efficiency

While the classical Hantzsch synthesis involves the reaction of a pre-synthesized α-halocarbonyl, modern synthetic strategies often favor a more efficient "one-pot" procedure.[11][12] This approach avoids the isolation of the often lachrymatory and unstable α-halo intermediate. In this protocol, the α-halogenation of the starting β-keto ester and the subsequent cyclization with thiourea are performed sequentially in the same reaction vessel.[12][13]

This one-pot strategy offers several advantages:

  • Improved Efficiency: Reduces the number of operational steps, saving time and resources.[7]

  • Increased Safety: Avoids the handling and isolation of hazardous α-halo intermediates.

  • Higher Overall Yields: Minimizes product loss that can occur during intermediate purification steps.

The workflow for this one-pot synthesis is outlined below.

G cluster_workflow One-Pot Synthesis Workflow Start Start: β-Keto Ester (Ethyl 4-(4-fluorophenyl)-3-oxobutanoate) Halogenation Step 1: α-Halogenation (Add NBS in Dioxane/Water) Start->Halogenation Intermediate In Situ Formation of α-Bromo Intermediate Halogenation->Intermediate Cyclization Step 2: Cyclization (Add Thiourea, Heat to 80°C) Intermediate->Cyclization Workup Step 3: Workup (Cool, Add Base e.g., NH4OH) Cyclization->Workup Isolation Step 4: Isolation (Filter, Wash with Water) Workup->Isolation Product Final Product: Ethyl 2-amino-4-(4-fluorophenyl) thiazole-5-carboxylate Isolation->Product

Caption: One-Pot Synthesis Workflow Diagram.

Detailed Experimental Protocol

This protocol describes the synthesis of Ethyl 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylate.

Materials and Reagents

ReagentMolar RatioMW ( g/mol )AmountRole
Ethyl 4-(4-fluorophenyl)-3-oxobutanoate1.0224.2210.0 g (44.6 mmol)Starting Material
N-Bromosuccinimide (NBS)1.1177.988.73 g (49.1 mmol)Brominating Agent
Thiourea1.076.123.40 g (44.6 mmol)Thioamide source
1,4-Dioxane--100 mLSolvent
Water--100 mLCo-solvent
Ammonium Hydroxide (28% aq.)--~20 mLBase (for workup)

Equipment

  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thermometer or temperature probe

  • Addition funnel (optional)

  • Heating mantle

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

Procedure

  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and thermometer. Charge the flask with Ethyl 4-(4-fluorophenyl)-3-oxobutanoate (10.0 g, 44.6 mmol) and a solvent mixture of 1,4-dioxane (100 mL) and water (100 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

  • α-Bromination: Cool the reaction mixture to 0-5°C using an ice bath. Slowly add N-Bromosuccinimide (8.73 g, 49.1 mmol) in small portions over 20-30 minutes, ensuring the internal temperature does not exceed 10°C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The progress of the bromination can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: To the reaction mixture containing the in situ generated α-bromo intermediate, add thiourea (3.40 g, 44.6 mmol) in one portion.

  • Heating: Heat the reaction mixture to 80°C using a heating mantle and maintain this temperature for 1-2 hours. The reaction should be monitored by TLC until the starting materials are consumed.

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. A precipitate may begin to form. Slowly add aqueous ammonium hydroxide (~20 mL) to neutralize the solution (pH ~8-9), which will facilitate the precipitation of the product as a free base.

  • Filtration: Stir the resulting slurry at room temperature for 15-20 minutes. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake thoroughly with cold water (2 x 50 mL) to remove any inorganic salts and residual solvent. Dry the collected solid under vacuum to a constant weight. The expected product is a pale yellow solid. A typical yield is in the range of 70-85%.

Scientific Integrity & Logic

Expertise & Experience: Rationale Behind Experimental Choices
  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is selected as the brominating agent due to its ease of handling and high selectivity for α-halogenation of β-keto esters in aqueous solvent systems.[14] Unlike liquid bromine, NBS is a solid, making it safer and more convenient for precise measurement.

  • Solvent System: A dioxane/water mixture is an effective solvent system. Dioxane solubilizes the organic starting material, while water is necessary to dissolve the thiourea and facilitate the reaction.[15]

  • Temperature Control: The initial bromination is conducted at low temperatures (0-5°C) to control the exothermic reaction and prevent the formation of undesired side products, such as dibrominated species.

  • Heating for Cyclization: The subsequent heating to 80°C provides the necessary activation energy for the intramolecular cyclization and dehydration steps, driving the reaction towards the formation of the stable aromatic thiazole ring.[10]

  • Basic Workup: The addition of a base like ammonium hydroxide is crucial. It neutralizes the hydrobromic acid (HBr) generated during the reaction. This is important because the 2-aminothiazole product can form a water-soluble salt with HBr. Neutralization deprotonates the aminothiazole, causing the free base to precipitate from the aqueous solution, thus enabling its easy isolation by filtration.[7]

Trustworthiness: A Self-Validating Protocol

This protocol includes inherent checkpoints to ensure reproducibility and success.

  • Reaction Monitoring: The use of TLC is critical for validation. A successful reaction will show the disappearance of the starting β-keto ester spot and the appearance of a new, more polar spot corresponding to the 2-aminothiazole product. This provides real-time confirmation that the transformation is proceeding as expected.

  • Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

    • Melting Point: A sharp melting point close to the literature value indicates high purity.

    • NMR Spectroscopy (¹H NMR, ¹³C NMR): This will confirm the structure. Key signals to look for in ¹H NMR include the aromatic protons of the 4-fluorophenyl ring, the singlet for the amino (-NH₂) protons (which will be exchangeable with D₂O), and the characteristic signals for the ethyl ester group.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.

  • Visual Confirmation: The formation of a significant precipitate upon basification during the workup is a strong visual indicator that the product has been successfully synthesized.

By following these steps and validation checks, researchers can confidently and reliably prepare 2-amino-4-(4-fluorophenyl)thiazole-5-carboxylates for further use in drug development and scientific investigation.

References

  • Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. (2012). HETEROCYCLES, 85(8). Available at: [Link]

  • Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process. (2016). Phosphorus, Sulfur, and Silicon and the Related Elements, 191(5), 721-727. Available at: [Link]

  • Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry. (2016). Archiv der Pharmazie, 349(4), 237-256. Available at: [Link]

  • Sequential One-Pot Synthesis of 2-Aminothiazoles Using Corresponding Ketones: Insights into Their Structural Features. (2020). Polycyclic Aromatic Compounds, 42(4), 1335-1351. Available at: [Link]

  • Recent developments of 2-aminothiazoles in medicinal chemistry. (2016). European Journal of Medicinal Chemistry, 109, 69-92. Available at: [Link]

  • 2-Aminothiazole - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. Available at: [Link]

  • Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea. (2023). Scientific Reports, 13(1), 3042. Available at: [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (2014). Der Pharmacia Lettre, 6(5), 134-150. Available at: [Link]

  • Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (2013). Google Patents.
  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). RSC Advances, 13(14), 9349-9362. Available at: [Link]

  • Synthesis of aminothiazoles: polymer-supported approaches. (2017). RSC Advances, 7(38), 23579-23599. Available at: [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Available at: [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (2010). ARKIVOC, 2010(6), 32-38. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). Molecules, 22(5), 754. Available at: [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Available at: [Link]

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Troubleshooting & Optimization

Addressing instability of alpha-bromo beta-keto esters during scale-up

Technical Support Center: -Bromo -Keto Esters

Topic: Addressing Instability During Scale-Up

Role: Senior Application Scientist
Status: Active Guide | Version: 2.4
Introduction: The "Black Tar" Paradox

If you are reading this, you have likely encountered the "Black Tar" paradox: your


In small-scale discovery chemistry (mg scale), these intermediates are often used immediately. However, during scale-up (grams to kilograms), their inherent instability becomes a critical failure mode. This guide addresses the root causes of this instability—primarily acid-catalyzed autocatalytic decomposition —and provides field-proven protocols to stabilize these versatile intermediates.

Module 1: The Mechanism of Instability

Q: Why does my product degrade even under vacuum?

A: The degradation is driven by a self-perpetuating cycle involving hydrogen bromide (HBr).



  • Initiation: Trace hydrolysis (from moisture) or thermal elimination generates a minute amount of HBr.

  • Autocatalysis: This HBr acts as a Lewis acid, catalyzing the enolization of the remaining keto ester.

  • Polymerization/Rearrangement: The activated enol species undergoes complex intermolecular aldol-type condensations or disproportionation, releasing more HBr.

  • Result: A runaway darkening of the material, often accompanied by fuming.

Visualization: The Autocatalytic Decomposition Loop

DecompositionCyclePureProductPure α-Bromoβ-Keto EsterTraceHBrTrace HBr(Initiator)PureProduct->TraceHBrMoisture/HeatActivatedEnolActivated EnolSpeciesPureProduct->ActivatedEnolCatalyzed by HBrTraceHBr->ActivatedEnolPolymersDark TarryPolymersActivatedEnol->PolymersCondensationMoreHBrHBr Release(Amplification)Polymers->MoreHBrByproductMoreHBr->ActivatedEnolFeedback Loop

Caption: The "Death Spiral" of


Module 2: Synthesis & Stabilization Protocols

Q: How do I stop the decomposition during the reaction workup?

A: You must break the acid cycle using an Epoxide Scavenger .

Standard aqueous bicarbonate washes are often insufficient because they cannot penetrate the organic bulk phase effectively during storage. The industry standard for stabilizing these halides is the addition of a non-nucleophilic acid scavenger that remains in the organic phase.

The "Epoxide Trick" Protocol

This protocol uses 1,2-epoxybutane or epichlorohydrin to irreversibly trap HBr as a neutral bromohydrin.

ParameterRecommendationRationale
Scavenger 1,2-Epoxybutane (Preferred) or EpichlorohydrinReacts rapidly with HBr to form a neutral bromohydrin.
Loading 1.0 – 5.0 mol% relative to productSufficient to neutralize latent HBr without interfering with subsequent nucleophilic substitutions.
Timing Add immediately after phase separation, before concentration.Prevents acid buildup during the thermal stress of rotary evaporation.
Solvent MTBE or TolueneAvoid alcohols (nucleophilic) or THF (can polymerize with strong acid).

Step-by-Step Stabilization Workflow:

  • Quench: Wash the reaction mixture with cold saturated

    
     or weak 
    
    
    (if
    
    
    was used).
  • Phase Cut: Separate the organic layer.

  • Drying: Dry over

    
     (Magnesium sulfate itself acts as a mild acid buffer). Filter.
    
  • Stabilization (CRITICAL): Add 1-2 mol% 1,2-epoxybutane to the filtrate.

  • Concentration: Evaporate solvent at <35°C . Do not strip to absolute dryness; leave a small amount of solvent if possible to act as a heat sink.

  • Storage: Store frozen (-20°C).

Expert Insight: If your subsequent step involves a Hantzsch thiazole/pyrrole synthesis, the bromohydrin byproduct formed from the epoxide is generally inert and will wash away in the next workup.

Module 3: Scale-Up Engineering & Purification

Q: Can I distill the product to remove impurities?

A: NO. Distillation is a high-risk operation.

Distillation requires heating the labile bromide, often above its decomposition threshold. The accumulation of HBr in the pot can lead to a "fume-off" or explosion.

Recommended Strategy: Telescoping (Use as Crude)

The most robust scale-up strategy is to use the crude

Comparison of Purification Strategies:

MethodScale-Up ViabilityRisks/Benefits
Distillation Critical Risk High thermal hazard. Polymerization in the column. Avoid.
Column Chromatography LowSilica gel is slightly acidic and can degrade the product. Expensive on kg scale.
Telescoping (Recommended) High Solvent swap to the next reaction solvent. Eliminates isolation stress.
Crystallization MediumOnly applicable for solid derivatives (e.g., bulky ester groups).

Telescoping Workflow Diagram

TelescopingStep1Bromination(in DCM or MTBE)WashAq. Wash + Epoxide SpikeStep1->WashCrude StreamSwapSolvent Swap(Vacuum, <30°C)Wash->SwapStabilized SolnStep2Next Reaction(e.g., Thioamide addn)Swap->Step2Solution Transfer

Caption: Telescoping avoids thermal stress. The "Solvent Swap" removes the bromination solvent while keeping the product in solution.

FAQ: Troubleshooting Specific Issues

Q: My product is fuming when I open the flask. Is it safe? A: The fumes are HBr and lachrymatory vapors.

  • Immediate Action: Vent the flask into a caustic scrubber (NaOH solution).

  • Remediation: Dilute with solvent (DCM/MTBE), wash with bicarbonate, dry, and add the epoxide stabilizer immediately. Do not attempt to store fuming material.

Q: I see two spots on TLC that merge. What is happening? A: You are likely observing the keto-enol tautomerization.

  • 
    -Bromo 
    
    
    -keto esters exist in equilibrium between the keto form and the enol form. On silica, these can separate slightly or streak.
  • Verification: Run NMR in

    
    . You should see the characteristic CH-Br proton (keto) and potentially the enol proton (often broad, downfield). This is normal, not an impurity.
    

Q: Can I use NBS instead of Bromine (


)?A:
  • Pros: NBS allows for easier stoichiometry control and produces succinimide (neutral) rather than HBr as the primary byproduct.

  • Cons: Atom economy is lower.

  • Tip: If using NBS, catalytic

    
     or 
    
    
    is often needed to initiate the reaction.
References
  • Laird, T. et al. "Scale-Up of the Synthesis of alpha-Bromo-beta-keto Esters." Organic Process Research & Development, Vol. 5, No. 3. (General principles of handling labile halides).

  • Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press. (Source for the "Epoxide Scavenging" technique in halide stabilization).

  • Kappe, C. O. "Controlled Flow Synthesis of Functionalized alpha-Halo Ketones." Journal of Flow Chemistry. (Continuous flow strategies to minimize accumulation of hazardous intermediates).

  • Occupational Safety and Health Administration (OSHA). "Lachrymator Safety Guidelines." (Safety protocols for handling alpha-halo carbonyls).

(Note: While specific "black tar" papers are colloquial, the chemistry described relies on fundamental acid-catalyzed decomposition mechanisms cited in standard process chemistry texts like Anderson.)

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel molecules is paramount. This guide provides a comprehensive analysis of Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate, a halogenated β-keto ester, utilizing two cornerstone analytical techniques: 13C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the principles behind these methods, present detailed experimental protocols, and comparatively analyze the data to illustrate how their synergistic use provides a robust and self-validating system for structural elucidation.

Introduction: The Analytical Challenge

This compound presents a unique analytical challenge due to the presence of multiple functional groups and stereocenters. The molecule incorporates an aromatic ring with a fluorine substituent, a ketone, an ester, and a bromine atom at the α-position to both carbonyls. This complexity necessitates a multi-faceted analytical approach to ensure accurate characterization. 13C NMR provides crucial information about the carbon skeleton and the chemical environment of each carbon atom, while Mass Spectrometry offers precise molecular weight determination and valuable fragmentation data that reveals the connectivity of the molecule.

Part 1: 13C NMR Spectroscopy - Mapping the Carbon Framework

13C NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the number and types of carbon atoms in a molecule.[1] The chemical shift of each carbon is highly sensitive to its local electronic environment, which is influenced by hybridization, substituent effects, and stereochemistry.[2]

Experimental Protocol: 13C NMR Acquisition

A standard protocol for acquiring a proton-decoupled 13C NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3). The choice of solvent is critical as it can influence chemical shifts.[3]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Relaxation Delay (D1): Set to 2-5 seconds to allow for adequate relaxation of all carbon nuclei, which is important for obtaining accurate integrations, especially for quaternary carbons.[4]

    • Number of Scans (NS): Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.[5]

    • Spectral Width (SW): A typical range of 0-220 ppm is sufficient to cover the chemical shifts of most organic compounds.[6]

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

Predicted 13C NMR Chemical Shifts and Analysis

The structure of this compound contains 10 unique carbon environments. The predicted chemical shifts are summarized in the table below, based on established ranges for similar functional groups.[6][7][8]

Carbon Atom Predicted Chemical Shift (ppm) Rationale
C=O (Ketone)185-195The ketone carbonyl is typically found in this downfield region.[9] Its proximity to the electronegative bromine and the aromatic ring will influence the exact shift.
C=O (Ester)165-175Ester carbonyls are generally found upfield from ketone carbonyls.[1]
C (ipso-Aromatic, attached to C=O)130-140The ipso-carbon of the aromatic ring attached to the carbonyl group.
CH (Aromatic, ortho to F)128-135 (doublet due to C-F coupling)The fluorine atom will cause a characteristic splitting of the signals for adjacent carbons.
CH (Aromatic, meta to F)115-125 (doublet due to C-F coupling)The magnitude of the C-F coupling constant decreases with distance.
C (ipso-Aromatic, attached to F)160-170 (doublet due to C-F coupling)The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant and a significant downfield shift.
CH-Br45-55The carbon atom bonded to the electronegative bromine atom is expected in this region. The α-keto and α-ester positions will also have a deshielding effect.
O-CH350-60The methyl group of the ester is typically found in this range.
Workflow for 13C NMR Analysis

G cluster_0 13C NMR Analysis Workflow A Sample Preparation (Dissolve in CDCl3) B Data Acquisition (High-Field NMR) A->B Introduce sample C Data Processing (FT, Phasing, Baseline Correction) B->C Generate FID D Spectrum Interpretation C->D Produce Spectrum E Peak Assignment (Chemical Shifts, Coupling) D->E Analyze peaks F Structural Confirmation E->F Correlate data to structure

Caption: A generalized workflow for 13C NMR analysis.

Part 2: Mass Spectrometry - Unraveling the Molecular Formula and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[10] For structural elucidation, Electron Ionization (EI) is a common technique that generates a molecular ion and a series of fragment ions, which can be pieced together to deduce the structure of the parent molecule.[11]

Experimental Protocol: GC-MS Acquisition

A typical protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is as follows:

  • Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the purified compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms column).

  • GC Parameters:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

    • Oven Program: A temperature gradient is typically used to ensure good separation of the analyte from any impurities (e.g., start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Range: Scan a range that will encompass the molecular ion and expected fragments (e.g., m/z 40-400).

Predicted Mass Spectrum and Fragmentation Analysis

The presence of bromine, with its two major isotopes (79Br and 81Br) in a nearly 1:1 natural abundance, will result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.[12]

Molecular Ion Peak: The molecular weight of this compound (C10H8BrFO3) is approximately 289 g/mol (for 79Br) and 291 g/mol (for 81Br). Therefore, we expect to see a pair of peaks at m/z 289 and 291 with roughly equal intensity.

Key Fragmentation Pathways:

  • α-Cleavage: This is a common fragmentation pathway for carbonyl compounds.[13] Cleavage of the bond between the carbonyl carbon and the adjacent carbon can lead to the formation of stable acylium ions.

    • Loss of the methoxycarbonyl group (•COOCH3) would result in a fragment at m/z 230/232.

    • Loss of the 4-fluorobenzoyl group (•COC6H4F) would lead to a fragment at m/z 167/169.

  • Loss of Bromine: The C-Br bond is relatively weak and can cleave to give a fragment at m/z 210.

  • Fragments from the Aromatic Ring: The 4-fluorobenzoyl cation at m/z 123 is a likely and stable fragment. Further loss of CO can lead to the 4-fluorophenyl cation at m/z 95.

Predicted Fragmentation Diagram

G M [M]+• m/z 289/291 F1 [M - •Br]+ m/z 210 M->F1 - •Br F2 [4-FC6H4CO]+ m/z 123 M->F2 - •BrCHCOOCH3 F3 [BrCHCOOCH3]+ m/z 167/169 M->F3 - •COC6H4F F4 [4-FC6H4]+ m/z 95 F2->F4 - CO

Caption: Predicted major fragmentation pathways for the title compound.

Part 3: Comparative Analysis - The Power of Synergy

While 13C NMR and Mass Spectrometry are powerful techniques individually, their combined application provides a more complete and validated structural picture.

Analytical Question 13C NMR Contribution Mass Spectrometry Contribution Synergistic Advantage
Molecular Formula Provides the number of unique carbon atoms.Gives the exact molecular weight and isotopic information.The number of carbons from NMR must be consistent with the molecular formula derived from the high-resolution mass spectrum.
Functional Groups Characteristic chemical shifts for carbonyls, aromatic carbons, and carbons attached to heteroatoms.[7]Characteristic fragmentation patterns, such as the loss of CO from a carbonyl or the formation of an acylium ion.[14]NMR confirms the presence of functional groups, and MS fragmentation patterns reveal their connectivity.
Substituent Position C-F coupling patterns in the aromatic region confirm the para-substitution.[15]The presence of the 4-fluorobenzoyl fragment (m/z 123) and the 4-fluorophenyl fragment (m/z 95) supports the position of the fluorine atom.Both techniques independently confirm the substitution pattern on the aromatic ring, providing a high degree of confidence.
Halogen Presence The chemical shift of the carbon attached to bromine confirms its presence.The M/M+2 isotopic pattern is a definitive indicator of a single bromine atom.[12]NMR indicates the electronic environment of the carbon attached to bromine, while MS confirms the presence and number of bromine atoms.

Conclusion: A Self-Validating Approach

The structural elucidation of this compound serves as an excellent case study for the power of a multi-technique analytical approach. 13C NMR provides a detailed map of the carbon skeleton and the immediate chemical environment of each carbon, while Mass Spectrometry delivers the overall molecular weight and a fragmentation "blueprint" that reveals the molecule's connectivity. The data from each technique should be internally consistent and mutually reinforcing. For instance, the number of carbons observed in the 13C NMR spectrum must align with the molecular formula determined by high-resolution mass spectrometry. This cross-validation is the cornerstone of modern structural analysis, providing the high level of confidence required in research and drug development.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][16][17][18][19]

  • GCMS Section 6.14 - Whitman People. Whitman College. [Link][20]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link][21]

  • Mass Spectrometry: Fragmentation. University of California, Irvine. [Link][14]

  • Summary of C13-NMR Interpretation. University of Wisconsin-River Falls. [Link][22]

  • 13C NMR Spectroscopy. University of Calgary. [Link][9]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link][23][24]

  • Interpretation of mass spectra. Michigan State University. [Link][11]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link][7]

  • 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. [Link][4]

  • C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene. Doc Brown's Chemistry. [Link][3]

  • 13C Carbon NMR Spectroscopy. Chemistry Steps. [Link][5]

  • 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. [Link][2]

  • A guide to 13c nmr chemical shift values. Compound Interest. [Link][6]

  • 13-C NMR Chemical Shift Table. University of Colorado Boulder. [Link][8]

  • Mass Spectrometry. University of Arizona. [Link][10]

  • Bromo pattern in Mass Spectrometry. YouTube. [Link][12]

  • Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). The Organic Chemistry Tutor. [Link][13]

  • 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Vancouver Island University. [Link][1]

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A Comparative Guide to the Spectroscopic Identification of Impurities in Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate, a key building block in the synthesis of various therapeutic agents, is no exception. Even trace impurities can have a profound impact on the downstream reaction kinetics, yield, and the toxicological profile of the final drug product. This guide provides a comprehensive comparison of spectroscopic techniques for the identification and characterization of potential impurities in this critical intermediate, grounded in practical experimental insights and established scientific principles.

The Genesis of Impurities: A Synthetic Perspective

To effectively identify impurities, one must first anticipate their formation. The synthesis of this compound typically proceeds via a two-step process: a Claisen condensation to form the β-keto ester, followed by an α-bromination. Each of these steps presents opportunities for the introduction of impurities.

Step 1: Claisen Condensation

The formation of methyl 3-(4-fluorophenyl)-3-oxopropanoate from methyl 4-fluorobenzoate and methyl acetate is the foundational step. Incomplete reaction or side reactions can lead to the presence of starting materials in the final product.

Step 2: α-Bromination

The subsequent bromination at the α-position is a critical transformation. This reaction can result in under-bromination, over-bromination, or the formation of isomeric by-products.

Based on this synthetic pathway, we can predict a range of potential process-related impurities that may be present in a sample of this compound.

A Multi-Pronged Approach to Impurity Identification

A robust impurity profiling strategy relies on the synergistic use of multiple analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) each provide unique and complementary information, allowing for unambiguous identification and quantification of impurities.[1][2][3]

Table 1: Comparison of Key Analytical Techniques for Impurity Profiling
TechniquePrincipleStrengthsLimitations
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, enabling unambiguous identification of unknown impurities.[4][5]Relatively lower sensitivity compared to MS and HPLC.
Mass Spectrometry Measures the mass-to-charge ratio of ions.High sensitivity for detecting trace-level impurities and provides molecular weight information.[1]Provides limited structural information on its own.
HPLC Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.Excellent for separating complex mixtures and quantifying impurities.[6][7][8]Does not provide direct structural information.

The Power of NMR Spectroscopy in Structural Elucidation

NMR spectroscopy stands as a titan in the realm of structural characterization, offering a detailed roadmap of the molecular architecture.[5] For our target compound and its potential impurities, both ¹H and ¹³C NMR provide invaluable diagnostic handles.

Predicted ¹H and ¹³C NMR Data for this compound and Potential Impurities

The following table outlines the predicted chemical shifts for the parent compound and its likely impurities. These predictions are based on established principles of NMR spectroscopy and analysis of similar structures.[9][10]

Table 2: Predicted NMR Data (500 MHz, CDCl₃)
CompoundStructurePredicted ¹H NMR (δ, ppm)Predicted ¹³C NMR (δ, ppm)
This compound (Parent) 8.1-8.0 (m, 2H), 7.2-7.1 (m, 2H), 5.4 (s, 1H), 3.8 (s, 3H)185.5, 166.0 (d, J=255 Hz), 165.0, 132.0 (d, J=9 Hz), 129.5, 116.0 (d, J=22 Hz), 53.0, 45.0
Impurity A: Methyl 3-(4-fluorophenyl)-3-oxopropanoate 8.0-7.9 (m, 2H), 7.2-7.1 (m, 2H), 4.0 (s, 2H), 3.7 (s, 3H)189.0, 167.0 (d, J=255 Hz), 166.5, 131.5 (d, J=9 Hz), 130.0, 115.8 (d, J=22 Hz), 52.5, 45.5
Impurity B: Methyl 2,2-dibromo-3-(4-fluorophenyl)-3-oxopropanoate 8.2-8.1 (m, 2H), 7.3-7.2 (m, 2H), 3.9 (s, 3H)183.0, 165.5 (d, J=256 Hz), 164.0, 132.5 (d, J=10 Hz), 129.0, 116.5 (d, J=22 Hz), 54.0, 40.0
Impurity C: Methyl 4-fluorobenzoate 8.1-8.0 (m, 2H), 7.1-7.0 (m, 2H), 3.9 (s, 3H)166.0, 165.0 (d, J=254 Hz), 132.0 (d, J=9 Hz), 129.5, 115.5 (d, J=22 Hz), 52.0
Experimental Protocol: NMR Analysis

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation and impurity identification.

  • Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 5 seconds, and 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1.5 seconds, relaxation delay of 2 seconds, and 1024 scans.

  • Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C) and Fourier transform. Phase and baseline correct the spectra. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Mass Spectrometry: The Sensitivity Champion

When dealing with trace-level impurities, the high sensitivity of mass spectrometry is indispensable.[1] Coupling liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for both separation and identification.

Predicted Mass Spectrometric Data

The mass spectrum of the parent compound will exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This pattern is a key diagnostic feature for identifying bromine-containing impurities.

Table 3: Predicted Mass-to-Charge Ratios (m/z) for Key Ions
CompoundMolecular Formula[M+H]⁺ (⁷⁹Br)[M+H]⁺ (⁸¹Br)Key Fragments
Parent Compound C₁₀H₈BrFO₃276.97278.97197/199, 139
Impurity A C₁₀H₉FO₃197.06-139, 123
Impurity B C₁₀H₇Br₂FO₃354.88356.88275/277/279, 197/199
Impurity C C₈H₇FO₂155.05-123, 95
Experimental Protocol: LC-MS Analysis

Objective: To separate and identify impurities based on their retention times and mass-to-charge ratios.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in acetonitrile.

  • Instrumentation: Utilize an HPLC system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Mass Range: 50-500 m/z.

    • Data Acquisition: Acquire full scan data and data-dependent MS/MS fragmentation spectra.

  • Data Analysis: Extract ion chromatograms for the predicted m/z values of the parent compound and impurities. Analyze the isotopic patterns and fragmentation spectra to confirm their identities.

HPLC: The Workhorse of Quantification

For routine quality control and the quantification of known impurities, HPLC with UV detection is the industry standard.[6][8][11] Its robustness, reproducibility, and ease of use make it ideal for in-process control and final product release testing.

Experimental Protocol: HPLC Analysis

Objective: To separate and quantify impurities in the sample.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Quantification: Use an external standard of the parent compound to determine its purity. The area percentage of the impurity peaks can be used to estimate their relative concentrations, assuming similar response factors. For accurate quantification, reference standards for the impurities are required.

Visualizing the Analytical Workflow

A systematic approach is crucial for the comprehensive analysis of impurities. The following diagram illustrates the logical flow of the analytical workflow.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Methyl 2-bromo-3-(4-fluorophenyl) -3-oxopropanoate Sample HPLC HPLC (Separation & Quantification) Sample->HPLC NMR NMR Spectroscopy (Structural Elucidation) Sample->NMR MS Mass Spectrometry (Identification & Sensitivity) Sample->MS Data_Analysis Comprehensive Impurity Profile HPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis

Caption: Integrated analytical workflow for impurity profiling.

Conclusion

The spectroscopic identification of impurities in this compound requires a multifaceted and logical approach. By leveraging the complementary strengths of NMR spectroscopy for structural elucidation, mass spectrometry for sensitive detection, and HPLC for separation and quantification, researchers can build a comprehensive and robust impurity profile. This detailed characterization is not merely an analytical exercise but a critical step in ensuring the quality, safety, and efficacy of the final pharmaceutical products derived from this important intermediate.

References

  • Time in Pasuruan, ID. Google Search.
  • NMR And Mass Spectrometry In Pharmaceutical Development. Outsourced Pharma. [Link]

  • NMR and Mass Spectrometry in Pharmaceutical Development. Catalent. [Link]

  • Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. PMC. [Link]

  • Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc. [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]

  • Essential Applications of HPLC in the Pharmaceutical Industry. NJ Labs. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]

  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager. [Link]

  • HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Walsh Medical Media. [Link]

  • The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. Emerald Insight. [Link]

  • A PROCESS FOR PREPARATION OF 4-FLUORO-α-[2-METHYL-L-OXOPROPYL]-γ-OXO-N-β-DIPHENYLBENZENE BUTANE AMIDE.
  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Journal of Physics: Conference Series. [Link]

  • Bromination - Common Conditions. Common Organic Chemistry. [Link]

  • Bromination of steroidal 3-keto-4,6-diene. Sci-Hub. [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • methyl 2-[(3R)-6-bromo-3-(4-morpholinylcarbonyl)-2-oxo-3,4-dihydro-2H-chromen-4-yl]propanoate - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • Propionic acid, β-bromo-, methyl ester. Organic Syntheses Procedure. [Link]

  • Process for the bromination of steroids.
  • (PDF) Bromination of steroidal 3-keto-4,6-diene. ResearchGate. [Link]

  • Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]

  • Alkyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Quick Company. [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

  • Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. MDPI. [Link]

  • Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate. ResearchGate. [Link]

  • Mastering .beta.-Keto Esters. ACS Publications. [Link]

  • Synthesis of β‐keto esters via α‐diazo‐β‐hydroxy esters. ResearchGate. [Link]

  • Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

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Safety Operating Guide

Operational Guide: Disposal of Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.

Executive Hazard Assessment

Stop & Think: Before handling this container, understand that this compound is not merely "halogenated waste." It is a highly reactive


-halo 

-keto ester
.
  • Lachrymator Warning: Like its structural analogs (e.g., ethyl bromoacetate), this compound is a potent lachrymator.[1] It attacks mucous membranes and eyes at low vapor concentrations.

  • Alkylating Potential: The bromine atom is activated by two carbonyl groups (the ketone and the ester). This makes the C-Br bond exceptionally labile, classifying the compound as a powerful alkylating agent (potential mutagen) and a skin corrosive.

  • Fluorine Content: The 4-fluorophenyl moiety dictates that final destruction must occur in an incinerator equipped with HF (hydroflouric acid) scrubbers.

Chemical Profile & Critical Hazards
PropertyData / StatusOperational Implication
Structure

-Bromo

-keto ester
High electrophilicity; susceptible to hydrolysis and nucleophilic attack.
Physical State Solid or Viscous OilMay adhere to glass; requires solvent rinsing for complete transfer.
Primary Hazard Lachrymator / Corrosive Evacuate lab immediately if dropped/spilled outside a hood.
Reactivity ElectrophileDO NOT mix with strong bases (exothermic polymerization) or oxidizers.
Flash Point

(Predicted)
Combustible but not highly flammable; requires fuel blending for incineration.

Immediate Containment & Spill Response

Standard Operation: All transfers must occur inside a certified chemical fume hood. Scenario: A spill occurs outside the hood.

  • Evacuation: Immediate evacuation of the room is required due to lachrymatory vapors.

  • PPE Selection:

    • Gloves: Standard nitrile gloves offer poor protection against

      
      -halo carbonyls due to rapid permeation. Use Silver Shield (Laminate) or double-gloved heavy gauge nitrile. 
      
    • Respiratory: If outside containment, a full-face respirator with organic vapor/acid gas cartridges is mandatory.

  • Neutralization (Spills Only): Do not simply wipe up. Cover the spill with a slurry of Sodium Thiosulfate (

    
    )  and soda ash. The thiosulfate chemically reduces the active bromine (see Section 4), converting the lachrymator into a non-volatile salt.
    

Waste Stream Segregation (The Core Protocol)

Proper segregation is the primary defense against downstream accidents at the incineration plant.

Waste Classification Logic
  • RCRA Status: While not always explicitly P- or U-listed, this material exhibits characteristics of Ignitability and Reactivity . It defaults to Halogenated Organic Waste .

  • The "F" Factor: You must flag the container for Fluorine Content . Standard chlorinated waste streams may not be calibrated to handle the HF generation from this specific molecule, potentially damaging incinerator brickwork or overwhelming scrubbers.

Segregation Workflow
  • Stream A (Bulk Material): Pure compound or concentrated solutions.

  • Stream B (Rinsate/Quenched): Dilute residues treated with thiosulfate.

WasteSegregation Start Waste Material Source Decision1 Is it Bulk/Pure Material? Start->Decision1 StreamA Stream A: High BTU Halogenated Waste Decision1->StreamA Yes Decision2 Is it Glassware/Spill Residue? Decision1->Decision2 No Tagging CRITICAL: Tag as 'Fluorinated Organic' (HF Generation Risk) StreamA->Tagging QuenchStep Chemical Quench: Treat with Na2S2O3 (aq) Decision2->QuenchStep Yes StreamB Stream B: Aqueous Chemical Waste QuenchStep->StreamB

Figure 1: Decision logic for segregating bulk material versus residues to ensure incinerator compliance.

Pre-Disposal Treatment: Chemical Quenching

Scope: Use this protocol only for cleaning glassware, treating spills, or deactivating small residual amounts (<5g). Do not quench bulk quantities (>100g) in the lab due to exotherm risks and sulfur precipitation.

The Chemistry: The objective is to displace or reduce the active bromine atom. Sodium thiosulfate is the preferred reagent because it is non-volatile and effective.



Step-by-Step Quenching Protocol
  • Preparation: Prepare a 10% (w/v) solution of sodium thiosulfate (

    
    ) in water.
    
  • Solvent Choice: Dissolve the organic residue in a minimal amount of acetone or ethyl acetate (miscible/semi-miscible with the aqueous phase).

  • Addition: Slowly add the thiosulfate solution to the organic phase with stirring.

    • Observation: The mixture may warm slightly. A color change (often from yellow/orange to colorless or cloudy white) indicates reaction progress.

  • Verification: Check pH. If acidic (due to HBr generation), buffer with Sodium Bicarbonate (

    
    ) until pH 7-8.
    
  • Disposal: The resulting mixture is now a non-lachrymatory Aqueous Chemical Waste . Label accordingly.

Final Destruction: Incineration Parameters

This information is for the Environmental Health & Safety (EHS) team to communicate with the waste vendor.

  • Method: Rotary Kiln Incineration.

  • Temperature:

    
     (2 seconds residence time) is required to fully break the fluorinated aromatic ring.
    
  • Scrubbing: The facility must have wet scrubbers (caustic soda) to capture Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) gases.

    • Note: Failure to flag the fluorine content can lead to regulatory fines if the incinerator's emission limits for HF are exceeded.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Ethyl bromoacetate (Analogous lachrymator handling). Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Chapter 8: Management of Waste. Retrieved from

  • U.S. Environmental Protection Agency. (2024). RCRA Orientation Manual: Hazardous Waste Incineration. Retrieved from

  • Organic Syntheses. (1983).[1] Ethyl

    
    -(bromomethyl)acrylate: Handling of potent vesicants and lachrymators. Org. Synth. 1983, 61,[1] 56. Retrieved from 
    

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Navigating the Synthesis Landscape: A Guide to the Safe Handling and Disposal of Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a key intermediate in the synthesis of various pharmaceutical compounds, Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate presents both significant opportunities for discovery and inherent handling challenges. This guide, compiled from the perspective of a Senior Application Scientist, provides essential, immediate safety and logistical information. It moves beyond a simple checklist to offer a framework for understanding the causality behind safety protocols, ensuring a self-validating system of laboratory practice.

Hazard Assessment: Understanding the Reactivity of an Alpha-Bromo Keto Ester

Key Chemical Properties: [1][2]

  • Molecular Formula: C₁₀H₈BrFO₃

  • Molecular Weight: 275.07 g/mol

  • Predicted Boiling Point: 296.3 ± 25.0 °C at 760 Torr

  • Predicted Density: 1.569 ± 0.06 g/cm³ at 20 °C

The presence of the bromine atom at the alpha position to two carbonyl groups significantly increases the chemical's reactivity. This structural motif is known to be a potent lachrymator (induces tearing) and can act as a skin and respiratory irritant.[3] The fluorinated phenyl group can also contribute to the compound's biological activity and potential toxicity.

Anticipated Hazards:

  • Skin and Eye Irritation/Corrosion: Direct contact is likely to cause irritation and potentially chemical burns.[3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may cause irritation to the respiratory tract.[4]

  • Toxicity: While specific data is unavailable, similar halogenated organic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[3][5]

  • Reactivity: The compound is likely to be incompatible with strong bases and oxidizing agents.[3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is paramount when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with an inner nitrile glove and an outer, thicker chemical-resistant glove (e.g., butyl rubber or Viton).Nitrile provides good dexterity and splash protection, while the outer glove offers extended resistance to halogenated organic compounds.[6]
Eye and Face Protection Chemical splash goggles and a full-face shield.Provides protection against splashes and vapors. A face shield alone is not sufficient.
Body Protection A flame-resistant lab coat, supplemented with a chemically resistant apron for larger quantities or splash-prone procedures.Protects skin and clothing from contamination.
Respiratory Protection All handling of the solid or its solutions should be conducted within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation exposure.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Engineering Controls and Pre-Handling Checks
  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly, with a recent certification and an average face velocity of 80-120 feet per minute.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Spill Kit: Have a spill kit readily available that is appropriate for halogenated organic compounds. This should include an inert absorbent material (e.g., vermiculite or sand), and a neutralizing agent such as sodium thiosulfate solution.

Handling Procedure Workflow

The following diagram outlines the critical steps for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep1 Don appropriate PPE Prep2 Verify fume hood function Prep1->Prep2 Prep3 Prepare spill kit Prep2->Prep3 Hand1 Weigh compound in fume hood Prep3->Hand1 Hand2 Use powder-free techniques Hand1->Hand2 Hand3 Slowly add to solvent Hand2->Hand3 Hand4 Keep container closed Hand3->Hand4 Clean1 Decontaminate surfaces Hand4->Clean1 Clean2 Segregate waste Clean1->Clean2 Clean3 Doff PPE correctly Clean2->Clean3 Clean4 Wash hands thoroughly Clean3->Clean4

Caption: Workflow for Handling the Compound
Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: For a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal. For a large spill, evacuate the area and contact the institutional environmental health and safety department.

Disposal Plan: Responsible Management of Halogenated Waste

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. As a brominated organic compound, it must be disposed of as hazardous waste.

Waste Segregation and Labeling

All waste streams containing this compound must be segregated into a dedicated, clearly labeled "Halogenated Organic Waste" container. This includes:

  • Unused or excess compound.

  • Contaminated solvents.

  • Contaminated disposable labware (e.g., pipette tips, gloves, weighing paper).

Neutralization of Residual Compound

For decontaminating glassware and work surfaces, a solution of sodium thiosulfate can be used to neutralize any residual reactive bromine species. The resulting rinse should also be collected as halogenated waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.

G Start Waste Generated WasteType Solid or Liquid Waste? Start->WasteType SolidWaste Contaminated Solids (Gloves, Paper, etc.) WasteType->SolidWaste Solid LiquidWaste Unused Compound, Contaminated Solvents WasteType->LiquidWaste Liquid HalogenatedContainer Seal in Labeled 'Halogenated Organic Waste' Container SolidWaste->HalogenatedContainer LiquidWaste->HalogenatedContainer Decon Decontaminate Glassware with Sodium Thiosulfate Decon->HalogenatedContainer Disposal Arrange for Pickup by Certified Hazardous Waste Disposal Service HalogenatedContainer->Disposal

Caption: Waste Disposal Workflow

By adhering to these comprehensive guidelines, researchers can confidently and safely utilize this compound in their synthetic endeavors, fostering a culture of safety and scientific integrity within the laboratory.

References

  • Pharmaffiliates. Chemical Name : Methyl 2-bromo-3-(4'-fluorophenyl)-3-oxopropanoate. [Link]

  • Prefeitura do Rio. 1001922-15-1 | this compound. [Link]

  • Purdue University. Fluorine Safety. [Link]

  • National Institutes of Health. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. [Link]

  • Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • Chemistry LibreTexts. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Beilstein Journal of Organic Chemistry. Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. [Link]

  • Baoxu Chemical. Material Safety Data Sheet Pigment Blue 15:1. [Link]

  • Angene Chemical. Safety Data Sheet: 1-Bromo-3-fluoropropane. [Link]

  • Organic Chemistry Portal. A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS). [Link]

  • MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

  • National Institutes of Health. Inhalation toxicity studies of the alpha,beta-unsaturated ketones. [Link]

  • National Institutes of Health. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.